6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Description
Properties
IUPAC Name |
6,7-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-10-4-7-3-8(6-14)12(15)13-9(7)5-11(10)17-2/h3-6H,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIOQXCYAQEVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)N2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549879 | |
| Record name | 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101382-56-3 | |
| Record name | 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4,5-dimethoxy-methylanthranilate.
Acylation: The starting material undergoes acylation using methyl malonyl chloride in the presence of triethylamine.
Heterocyclization: The intermediate anilides formed are subjected to base-catalyzed ester condensation to yield the desired quinoline derivative.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy groups.
Major Products:
Oxidation: 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Reduction: 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the condensation of appropriate quinoline derivatives with aldehydes or other electrophiles under specific reaction conditions. The compound features a quinoline ring system that is known for its biological activity and potential as a pharmacophore.
Biological Activities
Anticancer Activity
Research has shown that derivatives of 2-oxo-1,2-dihydroquinoline compounds exhibit significant anticancer properties. For instance, a study demonstrated that certain synthesized analogs of this compound displayed potent activity against various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism of action often involves the inhibition of DNA gyrase and other critical enzymes in cancer cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. A study indicated that derivatives of this compound exhibited antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) analysis suggested that modifications on the quinoline scaffold could enhance antimicrobial potency .
Anti-HIV Activity
Some investigations have focused on the anti-HIV potential of compounds related to this compound. These studies typically assess the ability of the compounds to inhibit HIV integrase and other viral replication processes. Although promising results have been observed, further optimization is necessary to improve efficacy .
Analytical Applications
Fluorescence Derivatization
6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline derivatives have been utilized as fluorescence derivatization reagents in high-performance liquid chromatography (HPLC). These reagents enable the sensitive detection of aldehydes in complex mixtures. The reaction conditions are optimized to yield fluorescent derivatives with high sensitivity and selectivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Features:
- The 2-oxo-1,2-dihydroquinoline core provides rigidity, while the carbaldehyde group at position 3 offers a reactive site for further derivatization .
Comparison with Structurally Similar Compounds
Structural Analogs and Pharmacological Activity
The following table summarizes key analogs and their pharmacological profiles:
Key Findings from Comparative Studies
Substituent Effects: The 3-pyridylmethyl group in carboxamides enhances analgesic efficacy, likely due to improved receptor affinity or metabolic stability . Furan or tetrahydrofuran substituents reduce activity, indicating sensitivity to heterocyclic ring electronics .
Biological Activity
6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS Number: 101382-56-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, analgesic, and receptor-binding activities.
The molecular formula of this compound is . It features a quinoline structure that is known for various biological activities. The compound is typically stored at ambient temperatures and is commercially available from suppliers such as Apollo Scientific and VWR .
Antimicrobial Activity
Research has indicated that derivatives of 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline compounds exhibit significant antimicrobial properties. A study focused on the synthesis of related compounds demonstrated that they possess notable activity against several bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against pathogens like Bacillus cereus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound 1 | 0.23 | E. cloacae |
| Compound 2 | 0.47 | S. Typhimurium |
| Compound 3 | 0.23 | B. cereus |
This suggests that modifications to the quinoline structure can enhance antimicrobial efficacy.
Analgesic Activity
A series of studies have explored the analgesic potential of related compounds. For instance, a targeted synthesis of 1-allyl-4-hydroxy derivatives showed promising results in pharmacological screening, indicating high analgesic activity . These findings highlight the importance of structural modifications in enhancing the therapeutic profile of quinoline derivatives.
Case Study 1: Opioid Receptor Interaction
A significant investigation into the enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid revealed their interaction with opioid receptors. The study found that both S and R enantiomers exhibited similar binding affinities to opioid receptors as their racemic mixture, suggesting that the asymmetrical carbon atom does not play a crucial role in receptor binding . This finding is critical for further drug design strategies aiming at optimizing receptor interactions.
Case Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial effects of various quinoline derivatives, compounds derived from 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline were tested against multiple bacterial strains. The results indicated that certain modifications led to enhanced activity against resistant strains such as Staphylococcus aureus, demonstrating the compound's potential as a lead for new antibacterial agents .
Q & A
Basic: What are the standard synthetic routes for 6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde?
Answer:
A common approach involves cyclocondensation of substituted aniline derivatives with β-ketoaldehydes under acidic conditions. For example, 2-chloroquinoline-3-carbaldehyde derivatives can be hydrolyzed using HCl (37%) under reflux to yield hydroxylated intermediates, followed by methoxy group introduction via alkylation . Another route employs Suzuki-Miyaura cross-coupling to functionalize the quinoline ring, using PdCl₂(PPh₃)₂ as a catalyst and aryl boronic acids as coupling partners . Key steps include purification via vacuum filtration and characterization using NMR and IR spectroscopy.
Advanced: How can reaction conditions be optimized to introduce substituents at the 6- and 7-positions of the quinoline core?
Answer:
Optimization requires systematic variation of catalysts, solvents, and reaction temperatures. For example, Pd-catalyzed cross-coupling (e.g., using PCy₃ as a ligand) in dioxane–water (4:1 v/v) at 90°C enhances regioselectivity for aryl group introduction at specific positions . Microwave-assisted synthesis may reduce reaction time. Monitoring by HPLC-MS helps track intermediate formation, while DFT calculations predict electronic effects of substituents on reactivity .
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Identifies methoxy (δ ~3.8–4.0 ppm) and aldehyde protons (δ ~9.8–10.2 ppm).
- IR Spectroscopy : Confirms carbonyl (C=O, ~1680–1720 cm⁻¹) and aldehyde (C=O stretch, ~1700 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₁NO₅: calculated 273.21) .
Advanced: How can computational methods predict the reactivity of 6,7-dimethoxy derivatives in medicinal chemistry applications?
Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Thermochemical data (e.g., ΔfH) from gas-phase studies model stability under physiological conditions . Molecular docking simulations evaluate interactions with biological targets (e.g., kinases), guiding SAR modifications like methoxy group positioning for enhanced binding .
Basic: What are standard assays for evaluating the antimicrobial activity of this compound?
Answer:
- Broth Microdilution : Determines MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Agar Diffusion : Measures zone of inhibition.
- Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects. Methoxy groups may enhance membrane penetration, as seen in structurally related quinolines .
Advanced: How do stereochemical considerations influence the synthesis of dihydroquinoline derivatives for drug discovery?
Answer:
Diastereoselective synthesis requires chiral auxiliaries or asymmetric catalysis. For example, (–)-6,7-dimethoxy-tetrahydroisoquinoline derivatives are synthesized using enantiopure starting materials, with stereochemistry confirmed by X-ray crystallography . Racemization risks are minimized by avoiding high temperatures during aldehyde functionalization.
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid aldehyde vapor exposure.
- Storage : In airtight containers away from ignition sources (per GB 30000 guidelines) .
- Spill Management : Neutralize with sodium bisulfite and dispose as hazardous waste .
Advanced: How can reactive intermediates (e.g., quinoline N-oxides) be stabilized during synthesis?
Answer:
- Low-Temperature Conditions : Slow addition of oxidizing agents (e.g., mCPBA) at –20°C minimizes decomposition.
- Protecting Groups : Trimethylsilyl (TMS) groups shield reactive aldehydes during N-oxidation.
- In Situ Monitoring : Raman spectroscopy tracks intermediate stability .
Data Contradiction: How to resolve discrepancies in reported synthetic yields for similar quinoline derivatives?
Answer:
- Parameter Screening : Systematically test solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 1–5 mol% Pd), and reaction time.
- Byproduct Analysis : LC-MS identifies side products (e.g., dimerization) that reduce yield.
- Reproducibility Checks : Cross-validate methods using literature protocols (e.g., HCl reflux vs. microwave-assisted synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
